![molecular formula C15H14N2O3S B6567451 2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1021227-19-9](/img/structure/B6567451.png)
2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Description
2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.07251349 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 951568-49-3) is a member of the benzothiadiazine family. It is characterized by its unique chemical structure and potential biological activities. This article aims to delve into its biological activity, highlighting relevant research findings, case studies, and data tables.
The molecular formula of this compound is C15H14N2O3S, with a molecular weight of approximately 302.4 g/mol . The compound's structure features a benzothiadiazine core which is known for various pharmacological activities.
Biological Activity Overview
Research indicates that compounds in the benzothiadiazine class exhibit a range of biological activities including:
- Antiproliferative Activity : Similar compounds have shown significant effects against cancer cell lines. Studies suggest that modifications in the structure can enhance the antiproliferative properties.
- Enzyme Inhibition : Certain benzothiadiazines have been reported to inhibit specific enzymes such as carbonic anhydrases, which play crucial roles in physiological processes.
1. Anticancer Activity
A study investigating fluorinated derivatives of benzothiadiazines noted their potent antiproliferative effects on sensitive cancer cells. These compounds were metabolized to reactive species that bind to cellular macromolecules, leading to cell death. The research highlighted that the metabolic activation was essential for their efficacy in cancer treatment .
2. Enzyme Interaction
The compound has been studied for its interaction with various cytochrome P450 enzymes. For instance, it was found that certain benzothiadiazines could induce CYP1A1 expression in sensitive cancer cells, suggesting a mechanism through which these compounds exert their biological effects .
Table 1: Summary of Biological Activities
Property | Value |
---|---|
Molecular Formula | C15H14N2O3S |
Molecular Weight | 302.4 g/mol |
CAS Number | 951568-49-3 |
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-6-2-3-7-12(11)10-17-15(18)16-13-8-4-5-9-14(13)21(17,19)20/h2-9H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDTWANBFDXUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)NC3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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